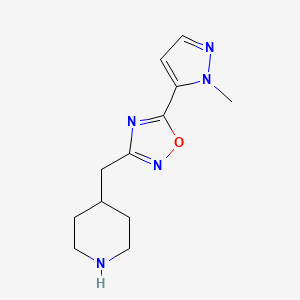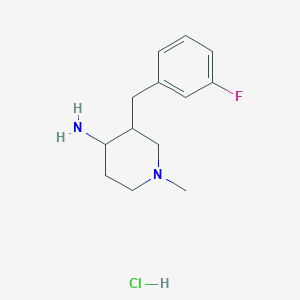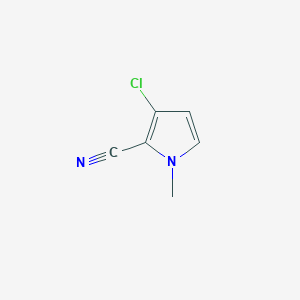
3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a chlorine atom at the third position, a methyl group at the first position, and a nitrile group at the second position of the pyrrole ring
Vorbereitungsmethoden
The synthesis of 3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of 3-chloropyrrole with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH). The reaction proceeds through nucleophilic substitution, where the nitrile group is introduced at the second position of the pyrrole ring.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-1-methyl-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:
3-Chloro-1H-pyrrole-2-carbonitrile: Lacks the methyl group at the first position.
1-Methyl-1H-pyrrole-2-carbonitrile: Lacks the chlorine atom at the third position.
3-Chloro-1H-pyrrole: Lacks the nitrile group at the second position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H5ClN2 |
|---|---|
Molekulargewicht |
140.57 g/mol |
IUPAC-Name |
3-chloro-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C6H5ClN2/c1-9-3-2-5(7)6(9)4-8/h2-3H,1H3 |
InChI-Schlüssel |
YRMCAAOKAATIQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11786812.png)
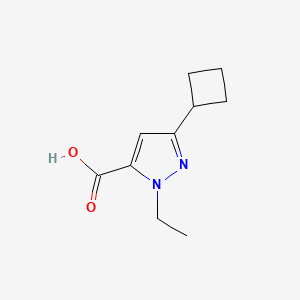
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11786828.png)


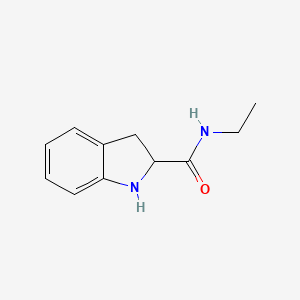
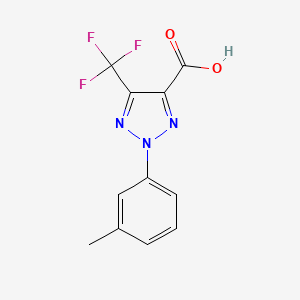
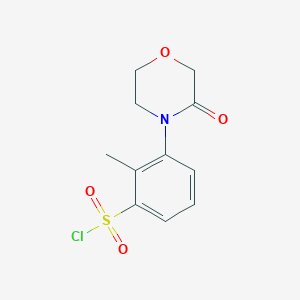

![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)

